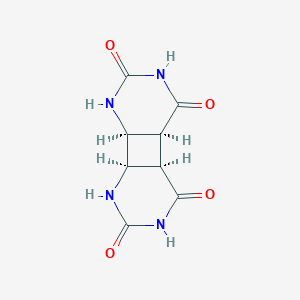
cis-syn-Uracil dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-syn-Uracil dimer is a type of DNA damage that occurs when two adjacent thymine bases on the same DNA strand are covalently linked by a cyclobutane ring. This type of damage is caused by exposure to ultraviolet (UV) radiation from the sun and is one of the most common types of DNA damage. Cis-syn-Uracil dimer has been extensively studied due to its potential role in the development of skin cancer and other UV-induced diseases. In
作用機序
Cis-syn-Uracil dimer interferes with DNA replication and transcription by preventing the DNA polymerase and RNA polymerase enzymes from reading the damaged DNA sequence. This can lead to mutations and other DNA damage, which can ultimately result in cell death or the development of cancer.
生化学的および生理学的効果
Cis-syn-Uracil dimer has been shown to have a number of biochemical and physiological effects. It can induce DNA damage responses, activate DNA repair pathways, and modulate gene expression. In addition, cis-syn-Uracil dimer has been shown to have immunomodulatory effects, which may play a role in the development of cis-syn-Uracil dimer-induced skin cancer.
実験室実験の利点と制限
Cis-syn-Uracil dimer has several advantages for use in lab experiments. It is a well-characterized DNA damage product, and its synthesis and purification are relatively straightforward. In addition, cis-syn-Uracil dimer can be easily incorporated into synthetic DNA strands for use in various assays.
However, there are also limitations to the use of cis-syn-Uracil dimer in lab experiments. Its effects on DNA replication and transcription are complex and can be difficult to interpret. In addition, the effects of cis-syn-Uracil dimer may differ depending on the cell type and experimental conditions used.
将来の方向性
There are many future directions for research on cis-syn-Uracil dimer. One area of focus is the development of new techniques for studying the structure and properties of cis-syn-Uracil dimer. Another area of interest is the exploration of the role of cis-syn-Uracil dimer in the development of cis-syn-Uracil dimer-induced diseases, such as skin cancer. Researchers are also investigating the potential use of cis-syn-Uracil dimer as a biomarker for cis-syn-Uracil dimer exposure and as a target for novel cancer therapies.
Conclusion
Cis-syn-Uracil dimer is a common type of DNA damage that occurs as a result of exposure to cis-syn-Uracil dimer radiation. It has been extensively studied due to its potential role in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. While there are advantages and limitations to the use of cis-syn-Uracil dimer in lab experiments, there are many future directions for research on this important DNA damage product.
合成法
Cis-syn-Uracil dimer can be synthesized in vitro by exposing single-stranded DNA to cis-syn-Uracil dimer radiation. This process involves the formation of a cyclobutane ring between two adjacent thymine bases on the same DNA strand. The resulting cis-syn-Uracil dimer can be purified and used for further study.
科学的研究の応用
Cis-syn-Uracil dimer is widely used in scientific research to investigate the effects of cis-syn-Uracil dimer radiation on DNA and to explore the mechanisms of DNA repair. It is also used to study the role of cis-syn-Uracil dimer in the development of skin cancer and other cis-syn-Uracil dimer-induced diseases. Researchers use a variety of techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, to study the structure and properties of cis-syn-Uracil dimer.
特性
CAS番号 |
13375-99-0 |
|---|---|
製品名 |
cis-syn-Uracil dimer |
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC名 |
(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C8H8N4O4/c13-5-1-2-4(3(1)9-7(15)11-5)10-8(16)12-6(2)14/h1-4H,(H2,9,11,13,15)(H2,10,12,14,16)/t1-,2+,3-,4+ |
InChIキー |
XFDCFFIAUVAAFU-GNSDDBTRSA-N |
異性体SMILES |
[C@@H]12[C@H]3[C@@H]([C@@H]1NC(=O)NC2=O)NC(=O)NC3=O |
SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
正規SMILES |
C12C3C(C1NC(=O)NC2=O)NC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



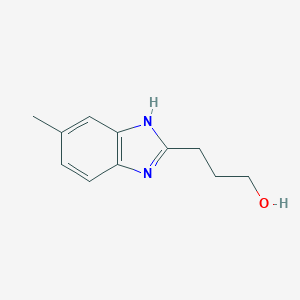
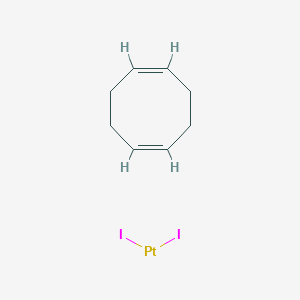
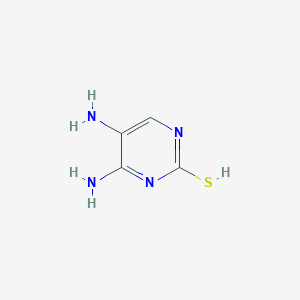
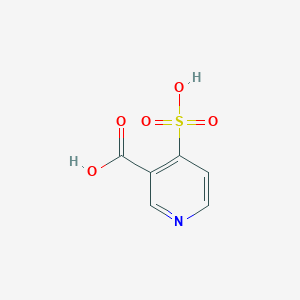
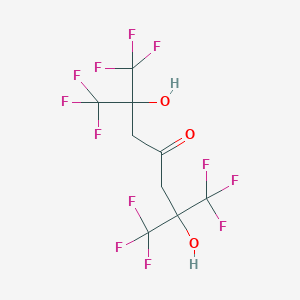
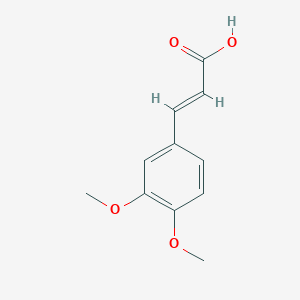
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
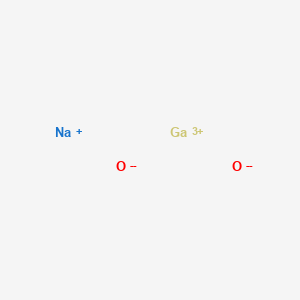
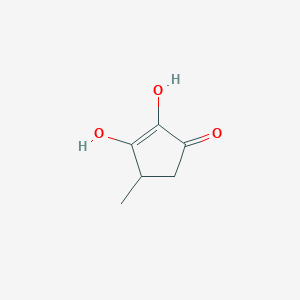
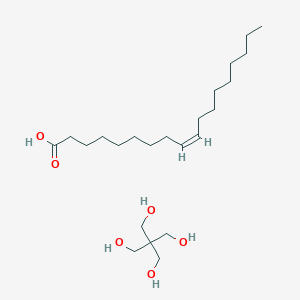
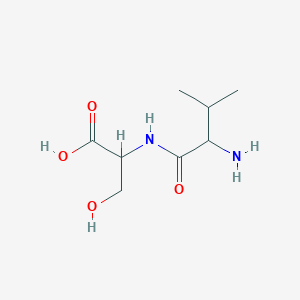
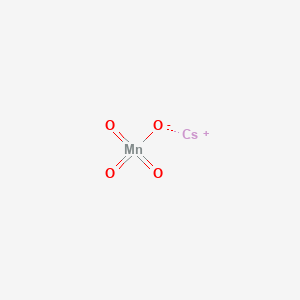
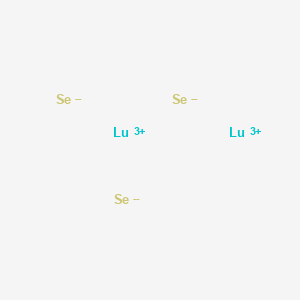
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)